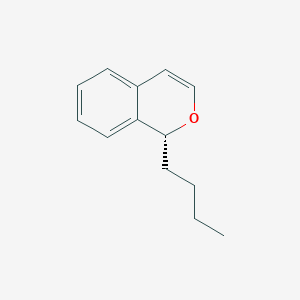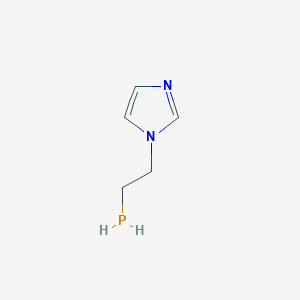
1-(2-Phosphanylethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phosphanylethyl)-1H-imidazole is a compound that features both a phosphane group and an imidazole ring This unique combination of functional groups makes it an interesting subject for research in various fields of chemistry and material science
Preparation Methods
The synthesis of 1-(2-Phosphanylethyl)-1H-imidazole typically involves the reaction of an imidazole derivative with a phosphane-containing reagent. One common method involves the nucleophilic substitution of a halogenated imidazole with a phosphane. For example, the reaction of 1-bromoethylimidazole with a secondary phosphane in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Phosphanylethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Coordination: The imidazole ring can coordinate with metal ions to form stable complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Phosphanylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The imidazole ring is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2-Phosphanylethyl)-1H-imidazole involves its ability to form stable complexes with metal ions and other molecules. The phosphane group can donate electrons to metal centers, facilitating various catalytic processes. The imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing biochemical pathways and molecular functions .
Comparison with Similar Compounds
1-(2-Phosphanylethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Phosphanylethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(2-Phosphanylethyl)-1H-triazole: Contains a triazole ring, offering different reactivity and coordination properties.
1-(2-Phosphanylethyl)-1H-tetrazole: Features a tetrazole ring, which can form even more stable complexes with metals.
The uniqueness of this compound lies in its combination of a phosphane group and an imidazole ring, providing a balance of reactivity and stability that is not found in the other similar compounds .
Properties
CAS No. |
923271-58-3 |
|---|---|
Molecular Formula |
C5H9N2P |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
2-imidazol-1-ylethylphosphane |
InChI |
InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2 |
InChI Key |
BYGLKGIFJINMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

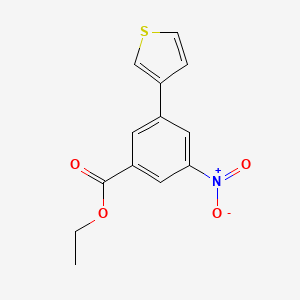
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
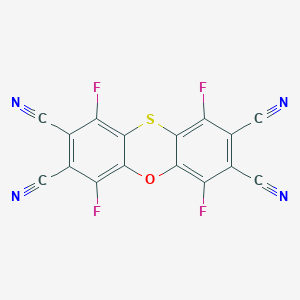
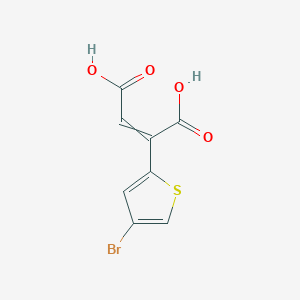
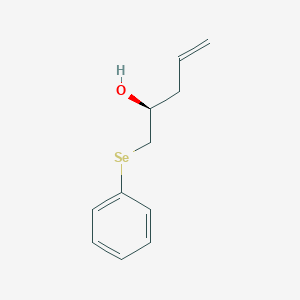
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)

